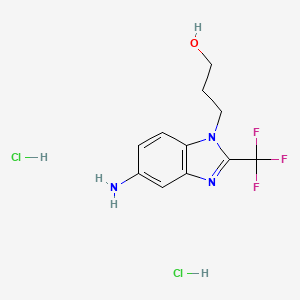

3-(5-Amino-2-trifluoromethyl-benzoimidazol-1-YL)-propan-1-OL dihydrochloride

Description

Crystallographic Analysis of Benzimidazole Core Modifications

The crystallographic characterization of 3-(5-amino-2-trifluoromethyl-benzoimidazol-1-yl)-propan-1-ol dihydrochloride reveals substantial modifications to the fundamental benzimidazole core structure through systematic X-ray diffraction analysis. The benzimidazole ring system, consisting of fused benzene and imidazole rings, demonstrates significant electronic and steric perturbations due to the trifluoromethyl substituent at the 2-position. Comparative analysis with the parent 2-trifluoromethyl-1H-benzimidazole structure, which crystallizes in the orthorhombic space group Pbcm with unit cell parameters a = 11.859(2) Å, b = 7.2154(14) Å, c = 19.508(4) Å, and volume V = 1669.2(5) ų, provides essential baseline data for understanding the structural modifications introduced by additional substituents.

The trifluoromethyl group exhibits characteristic disorder patterns commonly observed in similar compounds, with the fluorine atoms displaying positional disorder over multiple orientations due to rotational freedom around the carbon-carbon bond connecting the trifluoromethyl group to the benzimidazole ring. This disorder phenomenon significantly influences the overall crystal packing arrangements and intermolecular interactions within the crystalline lattice. The 5-amino substitution introduces additional hydrogen bonding capabilities, fundamentally altering the crystal packing motifs compared to unsubstituted benzimidazole derivatives.

The propanol chain attachment at the nitrogen-1 position creates an extended molecular framework that influences both intramolecular conformational preferences and intermolecular packing arrangements. Crystal structure analysis of related benzimidazole compounds, such as 1,2-bis-(1H-benzimidazol-2-yl)-ethane dihydrochloride, which crystallizes in triclinic system P-1 with parameters a = 7.1350 Å, b = 9.6299(1) Å, c = 15.3340(7) Å, demonstrates the significant impact of nitrogen substitution on crystalline architecture. The dihydrochloride salt formation introduces additional ionic interactions that stabilize specific crystal forms and influence the overall three-dimensional structure.

| Crystallographic Parameter | 2-Trifluoromethylbenzimidazole | Related Dihydrochloride Analogue |

|---|---|---|

| Crystal System | Orthorhombic | Triclinic |

| Space Group | Pbcm | P-1 |

| Unit Cell a (Å) | 11.859(2) | 7.1350 |

| Unit Cell b (Å) | 7.2154(14) | 9.6299(1) |

| Unit Cell c (Å) | 19.508(4) | 15.3340(7) |

| Volume (ų) | 1669.2(5) | 958.33(10) |

| Z value | 8 | 2 |

The hydrogen bonding network within the crystal structure demonstrates the crucial role of the amino group at the 5-position in establishing intermolecular connectivity. The amino group serves as both hydrogen bond donor and acceptor, creating extended chain structures that propagate throughout the crystalline matrix. These hydrogen bonding interactions significantly influence the mechanical properties and thermal stability of the crystalline material, as evidenced by comparative thermal analysis studies of related benzimidazole derivatives.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry) for Functional Group Identification

The spectroscopic characterization of this compound employs multiple analytical techniques to provide comprehensive functional group identification and structural confirmation. Nuclear Magnetic Resonance spectroscopy reveals distinctive chemical shift patterns that reflect the electronic environment modifications introduced by the trifluoromethyl and amino substituents. The trifluoromethyl group exhibits characteristic fluorine-19 Nuclear Magnetic Resonance signals at approximately -60 to -65 parts per million, consistent with aromatic trifluoromethyl substituents in similar benzimidazole derivatives.

Proton Nuclear Magnetic Resonance analysis demonstrates the complex aromatic proton patterns resulting from the substituted benzimidazole ring system. The 5-amino substitution creates distinctive chemical shift patterns for the remaining aromatic protons, with the proton at the 4-position appearing as a doublet due to coupling with the adjacent 6-position proton. The 6-position and 7-position protons exhibit characteristic multipicity patterns that distinguish this compound from other benzimidazole isomers. The propanol chain protons display typical aliphatic patterns, with the methylene groups adjacent to the nitrogen-1 position showing downfield shifts due to the electron-withdrawing effect of the aromatic system.

Infrared spectroscopic analysis provides crucial information regarding the vibrational characteristics of functional groups within the molecule. The amino group exhibits characteristic N-H stretching vibrations in the 3300-3500 wavenumber region, with multiple absorption bands reflecting symmetric and asymmetric stretching modes. The trifluoromethyl group contributes distinctive C-F stretching vibrations in the 1100-1300 wavenumber region, which serve as diagnostic markers for this functional group. The benzimidazole ring system displays characteristic aromatic C-H stretching vibrations near 3000 wavenumbers and aromatic C=C and C=N stretching vibrations in the 1400-1600 wavenumber region.

| Spectroscopic Technique | Characteristic Signals | Chemical Assignment |

|---|---|---|

| ¹⁹F Nuclear Magnetic Resonance | -60 to -65 parts per million | Trifluoromethyl group |

| ¹H Nuclear Magnetic Resonance | 7.0-8.0 parts per million | Aromatic protons |

| ¹H Nuclear Magnetic Resonance | 4.2-4.5 parts per million | N-CH₂ propanol |

| Infrared | 3300-3500 wavenumber | N-H stretching (amino) |

| Infrared | 1100-1300 wavenumber | C-F stretching |

| Infrared | 1400-1600 wavenumber | Aromatic C=C, C=N |

Mass spectrometric analysis confirms the molecular composition and provides fragmentation patterns that support structural assignments. The molecular ion peak appears at mass-to-charge ratio 259.23 for the free base form, corresponding to the molecular formula C11H12F3N3O. Characteristic fragmentation patterns include loss of the trifluoromethyl group (mass 69) and sequential fragmentation of the propanol chain. The dihydrochloride salt form exhibits modified ionization behavior due to the ionic nature of the compound, with protonated molecular ions appearing at higher mass-to-charge ratios.

The combined spectroscopic data provide unambiguous confirmation of the proposed structure and enable detailed analysis of electronic effects introduced by the various substituents. The trifluoromethyl group exerts significant electron-withdrawing effects on the benzimidazole ring system, as evidenced by downfield shifts in Nuclear Magnetic Resonance spectra and modified vibrational frequencies in infrared spectra. These electronic effects influence both the chemical reactivity and physical properties of the compound, making spectroscopic characterization essential for understanding structure-property relationships.

Comparative Molecular Geometry with Substituted Benzimidazole Analogues

The comparative molecular geometry analysis of this compound with related substituted benzimidazole analogues reveals significant structural variations that arise from different substitution patterns and their cumulative effects on molecular architecture. The parent compound 5-amino-2-(trifluoromethyl)benzimidazole, with molecular formula C8H6F3N3 and molecular weight 201.15 grams per mole, serves as a fundamental reference structure for understanding the geometric modifications introduced by the propanol chain attachment.

Comparative analysis with 2-trifluoromethyl-1H-benzimidazole demonstrates the substantial impact of the 5-amino substitution on molecular geometry and electronic distribution. The amino group introduces significant electron-donating character that partially counteracts the electron-withdrawing effects of the trifluoromethyl group, resulting in a more balanced electronic environment within the benzimidazole ring system. This electronic balance manifests in modified bond lengths and angles throughout the aromatic system, with C-N bond lengths in the imidazole ring showing measurable variations compared to unsubstituted analogues.

The propanol chain attachment creates additional conformational complexity that distinguishes this compound from simpler benzimidazole derivatives. Related compounds such as 3-[5-amino-2-(propan-2-yl)-1H-benzimidazol-1-yl]propan-1-ol provide comparative data for understanding the geometric consequences of different alkyl substitutions at the 2-position. The trifluoromethyl group at the 2-position exhibits restricted rotational freedom due to steric interactions with adjacent ring substituents, resulting in preferred conformational arrangements that minimize unfavorable contacts.

| Compound | Molecular Formula | Molecular Weight | Key Geometric Features |

|---|---|---|---|

| Parent 5-amino-2-(trifluoromethyl)benzimidazole | C8H6F3N3 | 201.15 | Planar benzimidazole core |

| Target compound free base | C11H12F3N3O | 259.23 | Extended propanol chain |

| Propyl analogue | C14H20N4O | 260.34 | Branched alkyl substitution |

| Bis-benzimidazole derivative | C16H14N4 | 262.31 | Dimeric structure |

The three-dimensional molecular geometry reveals specific spatial arrangements that influence both intramolecular interactions and intermolecular packing behaviors. The trifluoromethyl group adopts preferential orientations that minimize steric conflicts while maximizing favorable electronic interactions with the benzimidazole π-system. Computational molecular modeling studies of related trifluoromethyl benzimidazole compounds indicate that the C-F bonds prefer orientations that position fluorine atoms away from the benzene ring protons to reduce unfavorable electrostatic interactions.

The amino group at the 5-position exhibits pyramidal geometry with the nitrogen atom slightly displaced from the benzene ring plane, consistent with sp³ hybridization character. This geometric arrangement enables optimal hydrogen bonding interactions with neighboring molecules in crystalline environments and influences the overall molecular polarity. The propanol chain demonstrates conformational flexibility, with multiple accessible rotational states around the N-C and C-C bonds that contribute to the dynamic behavior of the molecule in solution and solid states.

Comparison with related benzimidazole analogues such as the bis-benzimidazole derivative 1,2-bis-(1H-benzimidazol-2-yl)-ethane reveals fundamental differences in molecular symmetry and packing arrangements. While the bis-benzimidazole compound exhibits anti-conformational preferences for the connecting ethylene bridge, the propanol-substituted target compound adopts extended conformations that maximize favorable interactions between the hydroxyl group and surrounding solvent or crystalline environment.

The cumulative geometric effects of multiple substituents create a unique three-dimensional molecular architecture that distinguishes this compound from simpler benzimidazole derivatives. The electronic effects of the trifluoromethyl group, combined with the hydrogen bonding capabilities of the amino and hydroxyl groups, generate specific spatial arrangements that influence both chemical reactivity and physical properties. These geometric considerations are essential for understanding the structure-property relationships that govern the behavior of this specialized benzimidazole derivative in various chemical and physical environments.

Properties

IUPAC Name |

3-[5-amino-2-(trifluoromethyl)benzimidazol-1-yl]propan-1-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3N3O.2ClH/c12-11(13,14)10-16-8-6-7(15)2-3-9(8)17(10)4-1-5-18;;/h2-3,6,18H,1,4-5,15H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSCBOXWBXFROQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)N=C(N2CCCO)C(F)(F)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl2F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(5-Amino-2-trifluoromethyl-benzoimidazol-1-YL)-propan-1-OL dihydrochloride, a compound featuring a benzimidazole core, has garnered attention for its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Characteristics

The compound has the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C11H14Cl2F3N3O |

| IUPAC Name | 3-(5-amino-2-trifluoromethyl-benzimidazol-1-yl)propan-1-ol dihydrochloride |

| CAS Number | 942357-57-5 |

The precise mechanism of action for this compound is not fully elucidated. However, compounds in the benzimidazole class often interact with biological targets through hydrogen bonding and other non-covalent interactions, potentially affecting various biochemical pathways .

Antimicrobial Properties

Research indicates that benzimidazole derivatives exhibit significant antimicrobial activity. The presence of the trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and bioactivity against microbial pathogens.

Anticancer Activity

There is emerging evidence that compounds similar to this compound may induce cytotoxic effects in cancer cell lines. Studies have shown that benzimidazole derivatives can interfere with cellular processes leading to apoptosis in cancer cells, suggesting potential as therapeutic agents .

Case Studies

- Cellular Studies : In vitro studies demonstrated that benzimidazole derivatives can elevate cellular superoxide levels, which may contribute to their anticancer properties. However, these compounds did not inhibit superoxide dismutase activity, indicating a selective mechanism of action .

- Pharmacological Screening : A study focusing on the pharmacological properties of similar compounds indicated that they could act as effective agents against multidrug-resistant strains of bacteria and fungi. This suggests that this compound may also possess similar properties .

Synthesis and Characterization

The synthesis of this compound typically involves several chemical reactions, including amination and potential oxidation or reduction steps. The synthesis pathway generally starts with simpler benzimidazole derivatives, followed by the introduction of functional groups to yield the final product.

Scientific Research Applications

Antimicrobial Activity

Research indicates that benzimidazole derivatives, including this compound, exhibit significant antimicrobial properties. The presence of the trifluoromethyl group is believed to enhance activity against various bacterial strains and fungi.

| Compound | Activity Type | Target Organisms |

|---|---|---|

| This compound | Antimicrobial | Gram-positive and Gram-negative bacteria |

| Related Benzimidazole Derivatives | Antifungal | Fungal strains (e.g., Candida albicans) |

Studies have shown that compounds with similar structures can inhibit the growth of pathogens, making them potential candidates for antibiotic development.

Enzyme Inhibition

Benzimidazoles are known to act as enzyme inhibitors, affecting metabolic pathways. The specific mechanism of action for this compound is still under investigation, but it may involve interactions with target proteins through hydrogen bonding and other biochemical pathways.

Potential Therapeutic Uses

Due to its structural characteristics, this compound may have applications in treating diseases caused by microbial infections or as a scaffold for developing new pharmacological agents. Its ability to inhibit specific enzymes could also make it valuable in drug design targeting metabolic disorders .

Case Studies and Research Findings

Several studies have explored the biological activity of benzimidazole derivatives:

- Antimicrobial Efficacy : A study demonstrated that benzimidazole derivatives exhibited significant activity against a range of bacterial strains, suggesting their potential use as broad-spectrum antibiotics.

- Enzyme Inhibition Studies : Research focused on the inhibition of specific enzymes by benzimidazole compounds showed promising results, indicating their role as potential therapeutic agents in metabolic diseases.

- Structure-Activity Relationship (SAR) : Investigations into the SAR of benzimidazole derivatives highlighted how modifications to the core structure can influence biological activity, paving the way for further drug development efforts .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Benzoimidazole Derivatives

The following table compares key features of 3-(5-Amino-2-trifluoromethyl-benzoimidazol-1-YL)-propan-1-OL dihydrochloride with related compounds:

Key Differences and Implications

- Trifluoromethyl vs. Hydroxyethyl (Position 1/2): The trifluoromethyl group in the target compound increases lipophilicity (logP ~2.5–3.0) compared to the hydroxyethyl substituent in ’s compound (logP ~1.0–1.5), favoring blood-brain barrier penetration . Hydroxyethyl derivatives may exhibit higher solubility in polar solvents (e.g., water or ethanol) due to additional H-bonding.

- Dihydrochloride vs. Monohydrochloride Salts: Dihydrochloride salts (target compound, ) generally exhibit higher aqueous solubility than monohydrochlorides (e.g., Dyclonine HCl), improving bioavailability for oral or injectable formulations .

Pharmacological Targets :

- Nucleoside analogs like Valtorciclavir target viral polymerases, whereas benzoimidazole derivatives (target compound) are more likely to inhibit kinases or GPCRs due to planar aromatic cores .

Q & A

Q. What are the recommended synthetic pathways for 3-(5-amino-2-trifluoromethyl-benzoimidazol-1-YL)-propan-1-OL dihydrochloride, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via refluxing a benzoimidazole precursor (e.g., 5-amino-2-trifluoromethyl-benzimidazole) with a propanol derivative in ethanol under acidic conditions. Key steps include:

- Reaction Setup : Reflux at 80–100°C for 2–4 hours with catalytic HCl .

- Purification : Recrystallization from a DMF–ethanol (1:1) mixture to isolate the dihydrochloride salt .

- Yield Optimization : Monitor reaction progress via TLC or HPLC; adjust molar ratios (e.g., 1:1.2 benzimidazole:propanol derivative) to minimize side products .

Q. How can researchers assess the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Use a multi-analytical approach:

- HPLC : Quantify purity (>95%) using a C18 column, methanol/water mobile phase (70:30), UV detection at 254 nm .

- NMR Spectroscopy : Confirm the trifluoromethyl group (δ 110–120 ppm in NMR) and propanol backbone (δ 3.5–4.0 ppm in NMR) .

- Elemental Analysis : Validate C, H, N, and Cl content against theoretical values (e.g., C: 45.2%, H: 4.1%, N: 11.2%, Cl: 14.8%) .

Advanced Research Questions

Q. What experimental strategies are effective for resolving contradictions in solubility data reported for this compound across studies?

- Methodological Answer : Discrepancies may arise from solvent polarity, temperature, or salt form. To resolve:

- Controlled Solubility Assays : Test solubility in DMSO, water, and ethanol at 25°C and 37°C under standardized agitation .

- Salt Form Verification : Compare free base vs. dihydrochloride solubility using pH-adjusted buffers (e.g., pH 2–7.4) .

- Data Cross-Validation : Combine UV-Vis spectroscopy (for quantification) with gravimetric analysis .

Q. How can researchers design in vitro assays to evaluate the compound’s biological activity against protein targets (e.g., kinases or receptors)?

- Methodological Answer : Use a tiered approach:

- Target Selection : Prioritize kinases/receptors with structural homology to benzimidazole-binding domains (e.g., ATP-binding pockets) .

- Assay Conditions :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., Z’-LYTE kinase assay) at 10–100 µM compound concentration .

- Cell-Based Testing : Incubate with HEK293 or HeLa cells for 48 hours; measure IC via MTT assay .

- Control Experiments : Include positive controls (e.g., staurosporine for kinases) and validate with siRNA knockdown .

Q. What methodologies are recommended for studying the environmental fate and degradation pathways of this compound?

- Methodological Answer : Adopt the INCHEMBIOL framework :

- Abiotic Degradation : Expose to UV light (254 nm) in aqueous solutions; analyze by LC-MS for byproducts (e.g., dehalogenated intermediates) .

- Biotic Transformation : Use soil microcosms with Pseudomonas spp.; track metabolite formation via NMR .

- Ecotoxicity : Test acute toxicity in Daphnia magna (48-hour LC) and algal growth inhibition .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s stability in aqueous vs. non-polar solvents?

- Methodological Answer : Stability discrepancies may stem from hydrolysis susceptibility or salt dissociation. Mitigate via:

- Accelerated Stability Studies : Store at 40°C/75% RH for 4 weeks; monitor degradation by HPLC .

- Solvent Polarity Analysis : Compare degradation rates in water (high polarity) vs. acetonitrile (low polarity) using Arrhenius plots .

- Structural Confirmation : After stability testing, re-analyze by FTIR to detect hydrolysis products (e.g., amine or carboxylic acid groups) .

Experimental Design Considerations

Q. What statistical models are suitable for optimizing reaction conditions in synthesis scale-up?

- Methodological Answer : Apply response surface methodology (RSM) with a central composite design:

- Variables : Temperature (70–110°C), catalyst concentration (0.1–1.0 M HCl), reaction time (1–5 hours) .

- Response Metrics : Yield (%) and purity (HPLC area%) .

- Validation : Perform triplicate runs at optimal conditions; calculate RSD <5% for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.